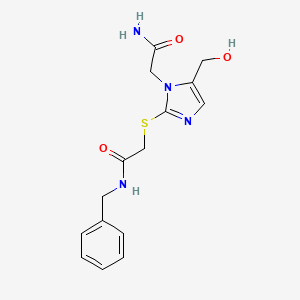
2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-benzylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-benzylacetamide is a useful research compound. Its molecular formula is C15H18N4O3S and its molecular weight is 334.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-benzylacetamide is a compound with significant potential in biological applications, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H18N4O3S with a molecular weight of 334.4 g/mol. The compound features an imidazole ring, which is known for its biological activity, particularly in drug design.
| Property | Value |
|---|---|
| Molecular Formula | C15H18N4O3S |
| Molecular Weight | 334.4 g/mol |
| CAS Number | 921885-88-3 |
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds related to imidazole derivatives. For instance, similar compounds have shown promising results against various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction. In particular, derivatives containing imidazole rings have been evaluated for their ability to inhibit cell proliferation in lung cancer cell lines such as A549 and HCC827.
A notable study demonstrated that imidazole-based compounds exhibit IC50 values in the low micromolar range, indicating effective cytotoxicity against cancer cells while maintaining lower toxicity towards normal cell lines (MRC-5). This suggests a degree of selectivity that is crucial for therapeutic applications.
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Topoisomerase II : Compounds with similar structures have been shown to inhibit topoisomerase II, leading to DNA damage and subsequent apoptosis in cancer cells .
- Induction of Apoptosis : Studies indicate that these compounds can trigger apoptotic pathways, evidenced by increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins in treated cells.
- Cell Cycle Arrest : The compound may cause cell cycle arrest at specific phases (G1/S or G2/M), preventing further proliferation of cancer cells .
Antimicrobial Activity
In addition to antitumor properties, there is emerging evidence supporting the antimicrobial activity of imidazole derivatives. These compounds have been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus, showing significant inhibitory effects at varying concentrations.
Case Study 1: Antitumor Efficacy
A recent investigation into the efficacy of related imidazole compounds revealed that certain derivatives achieved IC50 values as low as 0.85 μM against NCI-H358 lung cancer cells. These results were obtained using both 2D and 3D cell culture models, emphasizing the importance of structural optimization for enhancing anticancer activity .
Case Study 2: Antimicrobial Testing
Another study evaluated the antimicrobial effects of similar compounds using broth microdilution methods. Results indicated that certain derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) demonstrating effectiveness comparable to standard antibiotics .
Properties
IUPAC Name |
2-[2-[2-(benzylamino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S/c16-13(21)8-19-12(9-20)7-18-15(19)23-10-14(22)17-6-11-4-2-1-3-5-11/h1-5,7,20H,6,8-10H2,(H2,16,21)(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZESINWXVGUZSJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NC=C(N2CC(=O)N)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














